molecular formula C12H16N2O4S B3866405 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No. B3866405
M. Wt: 284.33 g/mol
InChI Key: ARMAZXLCUWCAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as DMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMI is a sulfonyl imidazole derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is thought to involve the inhibition of specific kinases, including the protein kinase CK2. CK2 is a ubiquitous kinase that has been implicated in a range of cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to induce cell death in a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
In addition to its kinase inhibitory activity, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been found to exhibit a range of other interesting biochemical and physiological effects. For example, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of pH in the body. This suggests that 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole may have potential as a therapeutic agent for conditions such as glaucoma and epilepsy, which are characterized by abnormal pH regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in scientific research is its relatively simple synthesis, which makes it readily accessible to researchers. Additionally, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied in vitro and in vivo, providing a wealth of information on its potential applications and mechanisms of action. However, one limitation of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Additionally, further investigation into the potential therapeutic applications of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in conditions such as cancer, glaucoma, and epilepsy is warranted. Finally, the development of new methods for synthesizing and purifying 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole may help to overcome some of the limitations associated with its use in scientific research.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been investigated for a range of scientific applications, with particular interest in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in a range of cellular processes, including cell growth, differentiation, and signaling. Abnormal kinase activity has been implicated in a number of diseases, including cancer, making kinase inhibitors an attractive target for therapeutic intervention.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMAZXLCUWCAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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